molecular formula C9H17Cl2N3O B1402653 3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride CAS No. 1452566-96-9

3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride

Cat. No.: B1402653
CAS No.: 1452566-96-9
M. Wt: 254.15 g/mol
InChI Key: HRHIATPDWGIVKB-UHFFFAOYSA-N
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Description

3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a piperidine moiety

Scientific Research Applications

3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride typically involves the reaction of 3-methylpiperidine with pyrazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-8-(piperidin-3-yl)quinoline
  • 3-[Methyl(piperidin-3-yl)amino]phenol

Uniqueness

Compared to similar compounds, 3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride stands out due to its unique combination of a pyrazole ring and a piperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(3-methylpiperidin-3-yl)-1,2-dihydropyrazol-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-9(3-2-4-10-6-9)7-5-8(13)12-11-7;;/h5,10H,2-4,6H2,1H3,(H2,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHIATPDWGIVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C2=CC(=O)NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 2
3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 3
3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 4
3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 5
3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 6
3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride

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